molecular formula C16H14N6OS B292600 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B292600
M. Wt: 338.4 g/mol
InChI Key: WBISDWYGOTUECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately, cell death. Additionally, the compound has been found to induce apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been extensively studied. In vitro studies have shown that the compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. Additionally, the compound has been found to possess antioxidant activity, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, the compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively high cost of synthesis.

Future Directions

There are several future directions for the research and development of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is the optimization of the synthesis method to reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of the compound may lead to the discovery of more potent and selective antitumor agents.

Synthesis Methods

The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 1H-1,2,3-benzotriazole, 4-methoxybenzyl chloride, and thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction yields a white solid that can be purified through recrystallization.

Scientific Research Applications

The potential applications of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where the compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, the compound has been found to possess antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents.

properties

Molecular Formula

C16H14N6OS

Molecular Weight

338.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N6OS/c1-23-12-8-6-11(7-9-12)22-15(18-19-16(22)24)10-21-14-5-3-2-4-13(14)17-20-21/h2-9H,10H2,1H3,(H,19,24)

InChI Key

WBISDWYGOTUECT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4N=N3

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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